

# In-Depth Technical Guide to Menin-MLL Inhibitor 20 (WO2020142557A1)

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## Compound of Interest

Compound Name: *Menin-MLL inhibitor 20*

Cat. No.: *B8201747*

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This technical guide provides a comprehensive overview of the core scientific information disclosed in patent WO2020142557A1, focusing on a novel series of irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The document details the preclinical data, experimental methodologies, and the underlying mechanism of action for these compounds, with a particular focus on "**Menin-MLL inhibitor 20**," identified as a key example.

## Core Innovation and Mechanism of Action

The patent describes a series of heterocyclic compounds designed to irreversibly inhibit the interaction between Menin and MLL.<sup>[1]</sup> This interaction is a critical driver in certain types of acute leukemia, particularly those with MLL gene rearrangements. By disrupting this interaction, the compounds aim to downregulate the expression of oncogenic target genes, such as HOXA9 and MEIS1, leading to cell differentiation and apoptosis in MLL-rearranged leukemia cells. The irreversible nature of the inhibition is a key feature, suggesting a prolonged therapeutic effect. The compounds are reported to form a covalent bond with a specific cysteine residue on the Menin protein.<sup>[1]</sup>

## Quantitative Biological Data

The patent provides in vitro data for a series of compounds, demonstrating their inhibitory potency against the Menin-MLL interaction and their anti-proliferative effects in leukemia cell

lines. The data for representative compounds, including "**Menin-MLL inhibitor 20**" (referred to as "Intermediate 6" in some contexts), are summarized below.[\[2\]](#)

Compound ID	Menin-MLL Interaction IC50 (μM)	MOLM-13 Cell Proliferation IC50 (μM)
Compound 1	< 0.25	< 1
Example 2	< 1	< 5
Example 5	< 0.5	< 2
Example 12	< 0.1	< 0.5
Menin-MLL inhibitor 20 (Intermediate 6)	Data not explicitly provided in a table, but described as a potent irreversible inhibitor	Potent anti-proliferative activity

Note: The patent discloses a range of IC50 values, with some embodiments having IC50s below 10 μM, some below 1 μM, and some below 0.25 μM for the enzyme assay.[\[1\]](#) Specific values for all individual compounds are not consistently provided in a single table.

## Key Experimental Protocols

Detailed methodologies for the key biological assays are described within the "Examples" section of the patent. These protocols are essential for understanding and potentially replicating the reported findings.

### Menin-MLL Interaction Assay (Biochemical)

This assay evaluates the ability of the compounds to disrupt the binding of Menin to an MLL-derived peptide.

- Reagents: Recombinant human Menin protein, biotinylated MLL peptide, streptavidin-coated donor beads, and protein A-conjugated acceptor beads.
- Procedure:
  - Menin protein is incubated with the test compound or DMSO vehicle in an assay buffer.

- The biotinylated MLL peptide is added to the mixture.
- Streptavidin-coated donor beads and protein A-conjugated acceptor beads are added.
- The plate is incubated in the dark to allow for bead proximity due to the Menin-MLL interaction.
- Detection: The AlphaScreen signal is measured using an appropriate plate reader. A decrease in signal indicates inhibition of the Menin-MLL interaction.
- Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

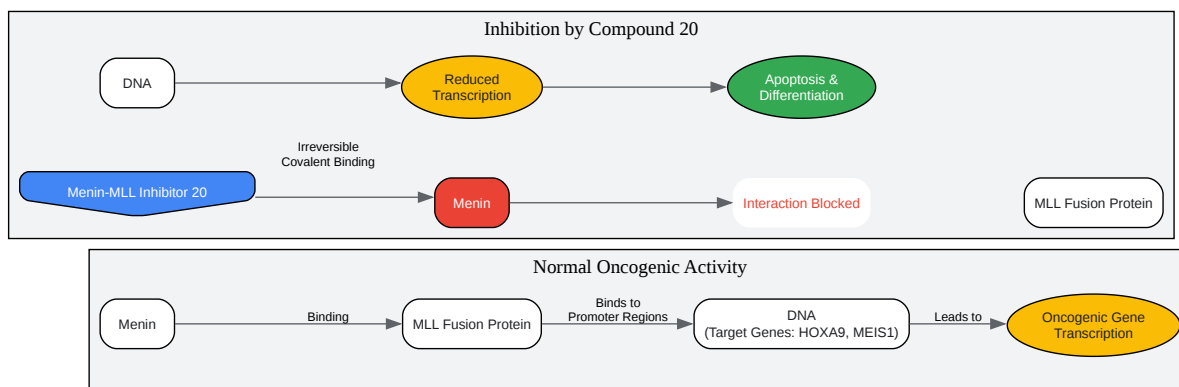
## Cell Proliferation Assay (MOLM-13)

This assay assesses the cytotoxic or cytostatic effects of the compounds on a human acute myeloid leukemia (AML) cell line known to harbor an MLL rearrangement.

- Cell Line: MOLM-13 cells.
- Procedure:
  - MOLM-13 cells are seeded into 96-well plates.
  - Cells are treated with serial dilutions of the test compounds or DMSO vehicle.
  - Plates are incubated for a specified period (e.g., 4 days).[\[1\]](#)
- Detection: Cell viability is determined using a commercially available reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: IC50 values, representing the concentration of compound required to inhibit cell growth by 50%, are calculated from the dose-response curves.

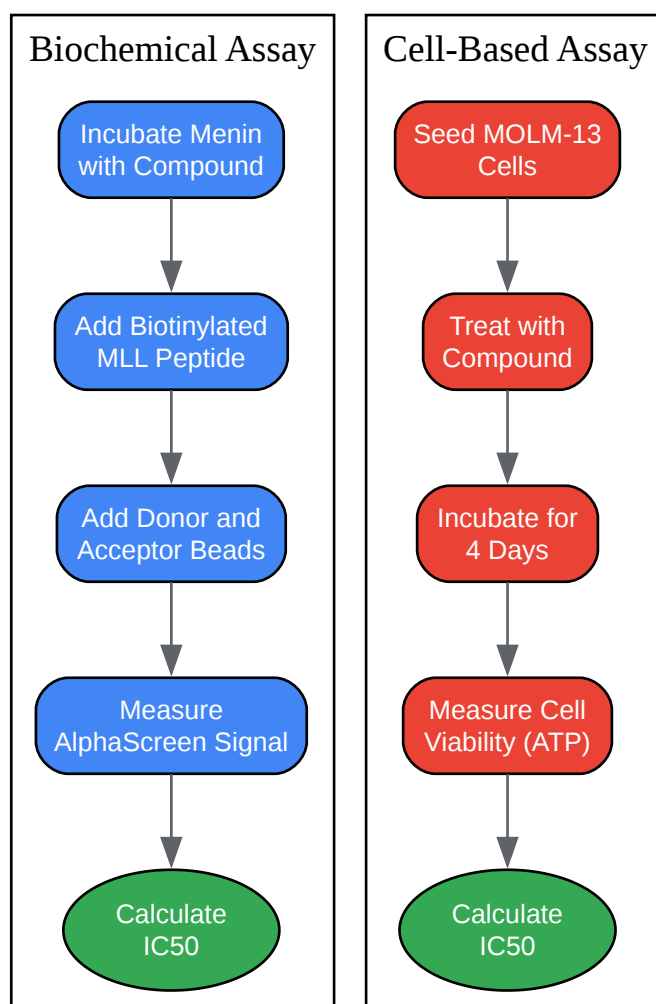
## Visualizing the Core Concepts

To further elucidate the information presented in the patent, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.



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Caption: Proposed mechanism of action for **Menin-MLL Inhibitor 20**.



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Caption: Workflow for key in vitro experiments.

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## References

- 1. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- 2. Bioassay - Wikipedia [en.wikipedia.org]
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